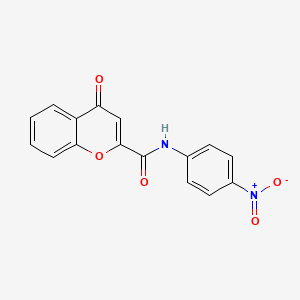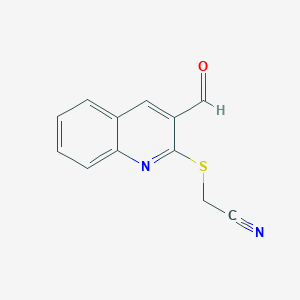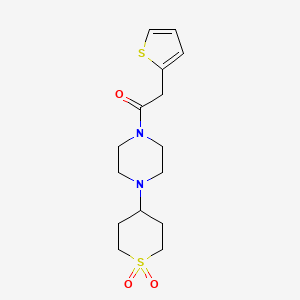
N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, also known as NOCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NOCC is a heterocyclic compound that belongs to the class of chromene derivatives. It has a molecular formula of C16H10N2O5 and a molecular weight of 318.26 g/mol.
Scientific Research Applications
Crystal Structures and Conformations
- Structural Analysis : The molecules of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including analogs of the compound , are essentially planar and exhibit anti conformations concerning the C—N rotamer of the amide and cis geometries regarding the chromone ring and the amide group (Gomes, Low, Cagide & Borges, 2015). Additionally, detailed structural characterizations of N-phenyl-4-oxo-4H-2-chromone carboxamides have been conducted, providing insights into the docking mechanisms of these compounds (Gomes, Low, Cagide, Gaspar, Reis & Borges, 2013).
Fluorescent Chemosensors
- Selective Detection of Metal Ions : Nitro-3-carboxamide coumarin derivatives, which include compounds structurally similar to N-(4-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, have been proposed as novel fluorescent chemosensors. They are particularly effective in detecting Cu(II) ions in aqueous solutions, showcasing enhanced fluorescence in the presence of these ions (Bekhradnia, Domehri & Khosravi, 2016).
Potential Therapeutic Applications
- Alzheimer's Disease Research : A series of arylisoxazole-chromenone carboxamides, which are structurally related to the compound , have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds exhibit inhibitory activities against cholinesterases, a key target in Alzheimer's treatment (Saeedi, Rastegari, Hariri, Mirfazli, Mahdavi, Edraki, Firuzi & Akbarzadeh, 2020).
Synthesis and Characterization
- Synthetic Methods : Research has also focused on the synthesis of various derivatives of 4H-chromene-3-carboxamides, including methods that are environmentally friendly and efficient. These methods have wide applications in creating derivatives for potential biological activities (Chitreddy & Shanmugam, 2017).
properties
IUPAC Name |
N-(4-nitrophenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-13-9-15(23-14-4-2-1-3-12(13)14)16(20)17-10-5-7-11(8-6-10)18(21)22/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZHOAXURSYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829666.png)


![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)


![2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2829679.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)